molecular formula C6H5BrClN B1281334 2-Bromo-6-chloroaniline CAS No. 59772-49-5

2-Bromo-6-chloroaniline

Cat. No. B1281334
CAS RN: 59772-49-5
M. Wt: 206.47 g/mol
InChI Key: BIMSFWCFKDVSNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds often involves multicomponent chemistry, as seen in the development of 2-isocyanopyridines, where 2-bromo-6-isocyanopyridine was identified as an optimal reagent due to its stability and synthetic efficiency . Additionally, the synthesis of N-H carbazoles from 2-chloroanilines and aryl bromides through consecutive catalytic amination and C-H activation demonstrates the versatility of bromo-chloroaniline derivatives in constructing complex heterocycles . Moreover, the synthesis of 2-bromo(chloro)-3-selenyl(sulfenyl)indoles via tandem reactions of 2-(gem-dibromo(chloro)vinyl)anilines with diselenides and disulfides highlights the reactivity of bromo-chloroaniline derivatives under transition-metal-free conditions .

Molecular Structure Analysis

The molecular and crystal structure of a hydrazone derivative synthesized from a bromo-chloroaniline derivative was characterized using various spectroscopic methods and X-ray single crystal diffraction . The study provides detailed information on the molecular geometry and vibrational frequencies, which are in good agreement with theoretical calculations performed using density functional theory (DFT) . This suggests that similar analyses could be applied to 2-bromo-6-chloroaniline to understand its molecular structure.

Chemical Reactions Analysis

The papers describe various chemical reactions involving bromo-chloroaniline derivatives. For instance, the Pd-catalyzed condensation of 2-bromostyrene and 2-chloroaniline derivatives yields stable diphenylamine intermediates, which can be transformed into different heteroaromatic compounds depending on the ligand used in the reaction . Schiff base formation from bromo-chlorosalicylaldehyde and o-chloroaniline further illustrates the ability of these compounds to participate in condensation reactions to form complex structures with potential biological activity .

Physical and Chemical Properties Analysis

While the physical and chemical properties of 2-bromo-6-chloroaniline are not directly reported in the provided papers, the synthesis and characterization of related compounds offer some insights. For example, the Schiff base derived from 3-bromo-5-chlorosalicylaldehyde and o-chloroaniline was characterized by X-ray single crystal diffraction, revealing its crystal structure and indicating strong intramolecular and intermolecular interactions . These studies suggest that 2-bromo-6-chloroaniline would also have distinct physical and chemical properties that could be elucidated through similar experimental methods.

Scientific Research Applications

Molecular Structure and Bonding Analysis

  • Halogeno-Aniline Derivatives : Research on halogeno-aniline derivatives, including 2,4-dibromo-6-chloroaniline, has shown that these compounds form infinite chains via hydrogen bonds. This study focuses on the molecular structure and bonding characteristics of such compounds, contributing to a better understanding of their chemical properties and potential applications (Ferguson et al., 1998).

Applications in Material Science

  • Structure of Brominated Anilinium Cations : A study exploring the reaction of 3-chloroaniline with CuBr2 revealed crystalline compounds involving brominated anilinium cations. These findings have implications for the development of novel materials and compounds in material science (Willett, 2001).

Environmental Applications

  • Degradation of Chloroaniline in Wastewater : Ionizing radiation technology has been used to degrade 2-chloroaniline in chemical wastewater, offering insights into effective methods for removing such pollutants from water sources. This study highlights the potential environmental applications of 2-bromo-6-chloroaniline and similar compounds (Wang & Wang, 2021).

Electrochemical Studies

  • Electrochemical Oxidation : The electrochemical oxidation of halogenoanilines, including 2,4-dibromoaniline and 2,4,6-tribromoaniline, has been studied. These findings can be utilized in developing electrochemical sensors and other applications where such oxidation properties are essential (Kádár et al., 2001).

Organic Synthesis

  • Palladium-Catalyzed Indolization : A study on the palladium-catalyzed indolization of 2-bromo- or 2-chloroanilines with internal alkynes offers a new approach to synthesizing 2,3-disubstituted indoles, significant in pharmaceutical research and organic synthesis (Shen et al., 2004).

Molecular Interaction Studies

  • Interactions with Substituted Ethanol : Research on the molecular interactions between 2-chloroaniline and substituted ethanol provides valuable insights into the behavior of these compounds in different chemical environments. This knowledge is essential for understanding the solubility and reactivity of 2-bromo-6-chloroaniline in various solvents (Sekhar et al., 2016).

Safety And Hazards

2-Bromo-6-chloroaniline is a hazardous substance. It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment should be used when handling this compound .

properties

IUPAC Name

2-bromo-6-chloroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClN/c7-4-2-1-3-5(8)6(4)9/h1-3H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIMSFWCFKDVSNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20496800
Record name 2-Bromo-6-chloroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20496800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-6-chloroaniline

CAS RN

59772-49-5
Record name 2-Bromo-6-chlorobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59772-49-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-6-chloroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20496800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromo-6-chloroaniline
Reactant of Route 2
2-Bromo-6-chloroaniline
Reactant of Route 3
2-Bromo-6-chloroaniline
Reactant of Route 4
2-Bromo-6-chloroaniline
Reactant of Route 5
2-Bromo-6-chloroaniline
Reactant of Route 6
2-Bromo-6-chloroaniline

Citations

For This Compound
5
Citations
MD Morrison, JJ Hanthorn, DA Pratt - Organic Letters, 2009 - ACS Publications
… (23) Subjecting these dihalobenzoic acids to Schmidt conditions afforded the 2,6-dihaloanilines in good to excellent yields, including the desired 2-bromo-6-chloroaniline 17. …
Number of citations: 57 pubs.acs.org
IV Gruzdev, MV Alferova, BM Kondratenok… - Journal of Analytical …, 2011 - Springer
… 2 Bromo 6 chloroaniline may be considered as a superposition of 2,6 dichloroaniline and 2 bromo aniline molecules with the subtracted molecule of 2 chloroaniline. The arithmetical …
Number of citations: 1 link.springer.com
MD Morrison - 2011 - library-archives.canada.ca
… Our first target was 2bromo-6-chloroaniline. Our attempts to reproduce the procedure of Ayyangar and co-workers,122 in which N-(2-bromophenyl) benzohydroxamic acid was treated …
Number of citations: 3 library-archives.canada.ca
JER Sadig, R Foster, F Wakenhut… - The Journal of Organic …, 2012 - ACS Publications
… General procedure A was followed using 2-bromo-6-chloroaniline (2.5 g, 12.0 mmol) and benzoyl chloride (1.7 mL, 14.0 mmol). Recrystallization from ethanol afforded 9i as a white …
Number of citations: 105 pubs.acs.org
AN Dinh, SM Maddox, SD Vaidya… - The Journal of …, 2020 - ACS Publications
We report a highly efficient ortho-selective electrophilic chlorination of phenols utilizing a Lewis basic selenoether catalyst. The selenoether catalyst resulted in comparable selectivities …
Number of citations: 16 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.